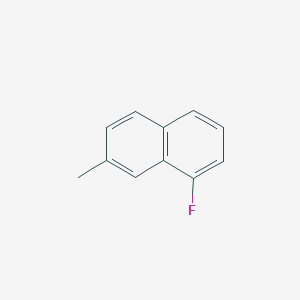
1-Fluoro-7-methylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-7-methylnaphthalene is an organofluorine compound derived from naphthalene It is characterized by the presence of a fluorine atom at the first position and a methyl group at the seventh position on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-7-methylnaphthalene can be synthesized through several methods. One common approach involves the halogen exchange reaction. For instance, starting with 2-bromomethyl-7-methylnaphthalene, a nucleophilic fluorination can be performed using cesium fluoride in the presence of a quaternary ammonium salt . Another method involves the reaction of this compound with N-bromosuccinimide in fluorobenzene with a catalytic amount of dibenzoyl peroxide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogen exchange reactions. The use of efficient fluorinating agents and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-7-methylnaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form different hydro derivatives.
Common Reagents and Conditions:
Substitution: Reagents like cesium fluoride and quaternary ammonium salts are commonly used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride are employed.
Major Products:
Substitution: Products include various substituted naphthalenes.
Oxidation: Products include naphthoic acids and aldehydes.
Reduction: Products include hydro derivatives of naphthalene.
Scientific Research Applications
1-Fluoro-7-methylnaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex fluorinated organic compounds.
Biology: The compound is utilized in studies involving fluorinated analogs of biologically active molecules.
Medicine: It serves as a building block in the synthesis of potential pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-fluoro-7-methylnaphthalene involves its interaction with various molecular targets. The fluorine atom’s electronegativity influences the compound’s reactivity and interaction with other molecules. The pathways involved include nucleophilic substitution and electrophilic addition, depending on the reaction conditions and the nature of the reactants .
Comparison with Similar Compounds
1-Fluoronaphthalene: Similar in structure but lacks the methyl group at the seventh position.
2-Fluoromethyl-7-methylnaphthalene: Another fluorinated naphthalene derivative with different substitution patterns.
Uniqueness: 1-Fluoro-7-methylnaphthalene is unique due to the specific positioning of the fluorine and methyl groups, which imparts distinct chemical properties and reactivity compared to other fluorinated naphthalenes. This uniqueness makes it valuable in specialized applications where specific reactivity is required.
Properties
CAS No. |
59080-31-8 |
|---|---|
Molecular Formula |
C11H9F |
Molecular Weight |
160.19 g/mol |
IUPAC Name |
1-fluoro-7-methylnaphthalene |
InChI |
InChI=1S/C11H9F/c1-8-5-6-9-3-2-4-11(12)10(9)7-8/h2-7H,1H3 |
InChI Key |
MXEHNHJMIYFWGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC=C2F)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















